
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol (5-BOC-TFP) is a chemical compound with a wide range of applications in scientific research. It is a versatile and reliable reagent used in organic synthesis, and can be used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of polymers, as a reactant in the synthesis of peptides, and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is a versatile and reliable reagent used in organic synthesis. It acts as a catalyst in the reaction of organic compounds, and facilitates the formation of desired products. It is also capable of activating the reactants, allowing them to react more quickly and efficiently.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and fatty acid synthase. It has also been shown to inhibit the activity of several proteins, including protein kinase C and protein tyrosine phosphatase. In addition, it has been shown to inhibit the growth of several types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a reliable and versatile reagent, and can be used in a variety of laboratory experiments. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, it is important to note that 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is volatile and has a strong odor, and must be handled with caution.
Direcciones Futuras
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research, and is a promising compound for future research. Possible future directions include the use of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% in the synthesis of other compounds, the development of new methods for its synthesis, the investigation of its effects on other enzymes and proteins, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% on the growth of cancer cells and other diseases.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized with a two-step process. The first step involves the reaction of 3-bromo-5-chloro-2-fluorophenol with N-bromosuccinimide (NBS) in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%, and the byproduct, N-bromosuccinimide. The second step involves the reaction of 5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% with an acid, such as hydrochloric acid, to yield the desired product.
Propiedades
IUPAC Name |
tert-butyl N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-17(2,3)25-16(24)22-14-6-4-5-11(8-14)12-7-13(18(19,20)21)10-15(23)9-12/h4-10,23H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKWQUCXXKVPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)


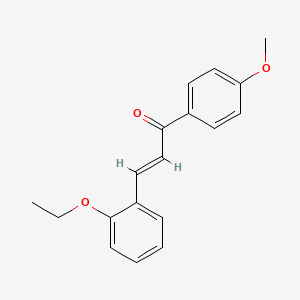

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)
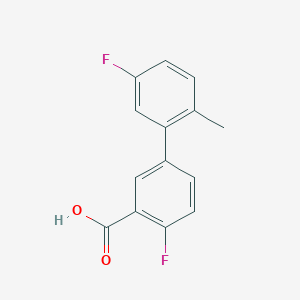
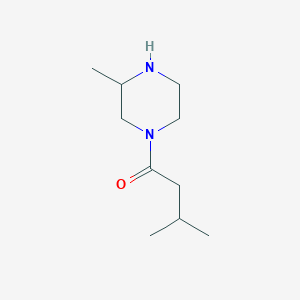
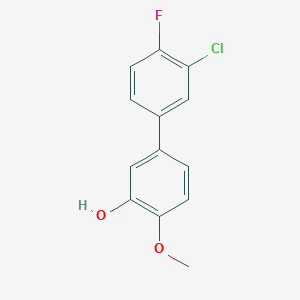
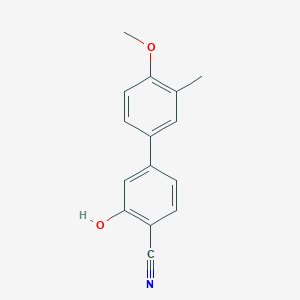



![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)